Boc-GABA-OH
CAS No.: 57294-38-9
Cat. No.: VC21541660
Molecular Formula: C9H17NO4
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 57294-38-9 |
---|---|
Molecular Formula | C9H17NO4 |
Molecular Weight | 203.24 g/mol |
IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Standard InChI | InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-6-4-5-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) |
Standard InChI Key | HIDJWBGOQFTDLU-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)F)C(=O)O |
SMILES | CC(C)(C)OC(=O)NCCCC(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NCCCC(=O)O |
Chemical Identity and Structure
Nomenclature and Basic Information
Boc-GABA-OH is identified by several key parameters that define its chemical identity:
Structural Features
The structure of Boc-GABA-OH consists of a gamma-aminobutyric acid (GABA) backbone with its amino group protected by a tert-butyloxycarbonyl (Boc) group. This protection is crucial for controlled reactivity in peptide synthesis and other applications. The carboxylic acid group remains unprotected, allowing for selective reactions at this position while maintaining the protected status of the amino group.
Physical and Chemical Properties
Physical Characteristics
Boc-GABA-OH exhibits distinct physical properties that influence its handling and application in research settings:
Chemical Properties
The chemical behavior of Boc-GABA-OH is characterized by the following properties:
Synthesis and Production Methods
Synthetic Approaches
The synthesis of Boc-GABA-OH typically involves the protection of the amino group of gamma-aminobutyric acid using a tert-butyloxycarbonyl (Boc) protecting group. A documented synthetic method involves the reaction of gamma-aminobutyric acid with O-tertiary-butyl S-phenyl thiocarbonate in the presence of a suitable base .
The general reaction pathway can be represented as:
-
Reaction of gamma-aminobutyric acid with a base to form its salt
-
Addition of O-tertiary-butyl S-phenyl thiocarbonate
-
Heating the mixture to facilitate the reaction
-
Work-up and purification to isolate Boc-GABA-OH
The production process typically involves maintaining the reaction mixture at temperatures ranging from 35°C to 100°C, with optimal yields achieved between 60°C and 85°C .
Industrial Production Considerations
For scaled-up production, several factors must be considered:
-
The reaction is usually conducted in solvents such as dimethyl sulfoxide or mixtures of water and lower alcohols
-
The O-tertiary-butyl S-phenyl thiocarbonate should be used in excess (1.1 to 1.3 moles per mole of amino acid)
-
The base-to-amino acid ratio should be maintained between 1:1 and 2.5:1 on a molar basis
-
pH control during the reaction can help minimize racemization that occurs at higher pH values
Applications in Research and Development
Role as a PROTAC Linker
One of the most significant applications of Boc-GABA-OH is its use as a linker in Proteolysis Targeting Chimeras (PROTACs). Specifically, it has been utilized in the synthesis of UNC6852, an EED-targeted PROTAC . In this context, Boc-GABA-OH serves as a structural component that connects the target protein-binding ligand with the E3 ligase-binding moiety, facilitating the degradation of Polycomb Repressive Complex 2 .
Research by Potjewyd et al. demonstrated the utilization of Boc-GABA-OH in creating bivalent chemical degraders targeting the EED protein, as published in Cell Chemical Biology in January 2020 .
Application in Peptide Synthesis
Boc-GABA-OH plays a crucial role in peptide synthesis, particularly in Boc solid-phase peptide synthesis (Boc-SPPS) . The Boc protecting group enables controlled addition of the GABA residue into peptide sequences, offering several advantages:
-
Selective deprotection under acidic conditions
-
Compatibility with various coupling reagents
-
Ability to incorporate GABA as a spacer or structural element in peptides
-
Prevention of unwanted side reactions during peptide assembly
Mass Spectrometry Studies
Boc-GABA-OH has been utilized in electrospray ionization tandem mass spectrometric studies to investigate the fragmentation patterns of GABA-hybrid peptides . Research has shown that the presence of Boc-GABA at the N-terminus influences the fragmentation behavior of peptides, providing valuable insights for peptide characterization.
In studies of hybrid peptides containing γ-aminobutyric acid (GABA), the Boc group exhibits distinct fragmentation patterns that can help distinguish stereochemical isomers. For instance, protonated diastereomers show different intensities of [M+H-56]+ ions corresponding to the loss of isobutylene .
Stock Solution Preparation for Research Applications
For researchers working with Boc-GABA-OH, proper solution preparation is essential. The compound demonstrates excellent solubility in DMSO, allowing for the preparation of concentrated stock solutions:
Concentration | Amount of Boc-GABA-OH |
---|---|
1 mg | |
1 mM | 4.9203 mL |
5 mM | 0.9841 mL |
10 mM | 0.4920 mL |
Source: Stock solution preparation table
When preparing stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month. To enhance solubility, the compound can be heated to 37°C and then subjected to ultrasonic treatment .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume